molecular formula C18H25NO5 B12997765 (3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid

(3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B12997765
M. Wt: 335.4 g/mol
InChI Key: BZUBBHJGGNPLNM-KBXCAEBGSA-N
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Description

(3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a carboxylic acid group. Its stereochemistry is defined by the (3S,4S) configuration, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the Boc-protected nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The methoxyphenyl group may enhance binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)-3-methylpyrrolidine-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-3-methylpyrrolidine-3-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable in specific applications.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

(3S,4S)-4-(4-methoxyphenyl)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-10-14(18(4,11-19)15(20)21)12-6-8-13(23-5)9-7-12/h6-9,14H,10-11H2,1-5H3,(H,20,21)/t14-,18+/m0/s1

InChI Key

BZUBBHJGGNPLNM-KBXCAEBGSA-N

Isomeric SMILES

C[C@]1(CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1(CN(CC1C2=CC=C(C=C2)OC)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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